4-(2,5-Dimethoxyphenyl)butan-2-one
Description
4-(2,5-Dimethoxyphenyl)butan-2-one is a substituted aromatic ketone featuring a phenyl ring with two methoxy (-OCH₃) groups at the 2- and 5-positions and a ketone group at the second carbon of a four-carbon chain. Methoxy substituents are known to influence electronic properties, solubility, and reactivity, making this compound distinct from analogs with alternative substituents (e.g., methyl or halogens) .
Properties
CAS No. |
81885-74-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O3/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
VSHJVOQBBGHZMW-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1=C(C=CC(=C1)OC)OC |
Canonical SMILES |
CC(=O)CCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The most structurally similar compound in the provided evidence is 4-chloro-1-(2,5-dimethylphenyl)-1-butanone (CAS: 71526-84-6) . Key differences include:
- Substituents : The target compound has methoxy groups, while the analog has methyl groups and a chlorine atom.
- Ketone position : The target’s ketone is at the 2-position (butan-2-one), whereas the analog’s ketone is at the 1-position (butan-1-one).
Physicochemical Properties (Hypothetical Comparison)
| Property | 4-(2,5-Dimethoxyphenyl)butan-2-one | 4-Chloro-1-(2,5-dimethylphenyl)-1-butanone |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₅ClO |
| Substituents | 2,5-dimethoxy | 2,5-dimethyl, 4-chloro |
| Ketone Position | Butan-2-one | Butan-1-one |
| Polarity | Higher (due to methoxy groups) | Moderate (chlorine adds polarity) |
| Solubility | Likely higher in polar solvents | Lower due to methyl groups |
The methoxy groups in the target compound may enhance solubility in polar solvents (e.g., methanol or acetone) compared to the methyl and chloro substituents in the analog. The ketone position could also affect steric interactions and reactivity in synthetic pathways.
Research Methodologies for Comparative Studies
The provided evidence emphasizes tools like SHELX (for crystallographic refinement) and ORTEP (for molecular visualization), which are critical for analyzing structural conformations and crystal packing in related compounds . For example:
- SHELXL : Used to refine small-molecule structures, enabling precise comparison of bond lengths and angles between analogs .
- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize steric effects of substituents .
These methods could elucidate how methoxy vs. methyl/chloro substituents influence molecular geometry and intermolecular interactions.
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